Tos-O-C4-NH-Boc

PROTAC Linker Design Spacer Length Optimization Ternary Complex Formation

Tos-O-C4-NH-Boc (4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate) is an alkyl ether-based PROTAC (PROteolysis TArgeting Chimera) linker. It is a heterobifunctional building block, containing a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a p-toluenesulfonate (tosyl) leaving group at the other, designed to covalently join two distinct ligands: one for an E3 ubiquitin ligase and another for a target protein, thereby enabling targeted protein degradation.

Molecular Formula C16H25NO5S
Molecular Weight 343.4 g/mol
CAS No. 180851-50-7
Cat. No. B3048755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-O-C4-NH-Boc
CAS180851-50-7
Molecular FormulaC16H25NO5S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18)
InChIKeyWBSGGWFVABZVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tos-O-C4-NH-Boc (180851-50-7) Procurement Guide for PROTAC Synthesis: Baseline Specifications and Functional Role


Tos-O-C4-NH-Boc (4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate) is an alkyl ether-based PROTAC (PROteolysis TArgeting Chimera) linker . It is a heterobifunctional building block, containing a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a p-toluenesulfonate (tosyl) leaving group at the other, designed to covalently join two distinct ligands: one for an E3 ubiquitin ligase and another for a target protein, thereby enabling targeted protein degradation . The core structure features a four-carbon (C4) alkyl chain . The compound is typically supplied as a solid with a molecular weight of 343.44 g/mol and a molecular formula of C16H25NO5S .

Tos-O-C4-NH-Boc Procurement: Why Generic Linker Substitution Undermines PROTAC Efficacy and Reproducibility


The substitution of Tos-O-C4-NH-Boc with a generic 'PROTAC linker' is not a trivial change; it directly impacts the final PROTAC's physicochemical properties, cellular permeability, and degradation efficiency. The length, rigidity, and composition of the linker spacer (in this case, a four-carbon alkyl chain) dictate the spatial orientation between the E3 ligase ligand and the target protein ligand, which is critical for forming a stable ternary complex necessary for ubiquitination . Using a linker with a different length (e.g., C3 or C5 alkyl) or a more flexible polyethylene glycol (PEG) spacer can dramatically alter the PROTAC's conformation and, consequently, its biological activity [1]. Furthermore, the choice of orthogonal protecting group strategy (Boc-amine and tosyl-leaving group) is essential for achieving high-yielding, sequential conjugations in multi-step PROTAC syntheses, and substituting one of these functional handles can lead to significant side reactions or require complete re-optimization of the synthetic route .

Tos-O-C4-NH-Boc Evidence Guide: Quantified Differentiation from PEG-Based and Alternate Alkyl Linkers


C4 Alkyl Spacer Length: Optimal Geometry for BSJ-03-204 CDK4/6 Degrader Efficacy

The specific four-carbon alkyl spacer of Tos-O-C4-NH-Boc is not an arbitrary choice; it is validated in the construction of BSJ-03-204, a potent CDK4/6 degrader . This PROTAC, which incorporates the C4 linker, demonstrates high potency with IC50 values of 26.9 nM for CDK4/D1 and 10.4 nM for CDK6/D1 . In contrast, the use of a longer, more flexible PEG-based linker, such as Tos-PEG2-NH-Boc (which contains a diethylene glycol spacer), would significantly alter the spatial distance and degrees of freedom between the Cereblon E3 ligase ligand and the Palbociclib-derived CDK4/6 warhead. This change in linker geometry is known to be a critical determinant of PROTAC efficacy and can lead to a complete loss of degradation activity, as the optimal linker must facilitate a precise ternary complex formation for efficient ubiquitination .

PROTAC Linker Design Spacer Length Optimization Ternary Complex Formation

Synthetic Accessibility: High-Yielding Tosylation Protocol Compared to Alternative Linker Syntheses

The synthesis of Tos-O-C4-NH-Boc is a well-established, high-yielding process, a critical factor for cost-effective and scalable PROTAC research. A reported procedure for preparing 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate (Tos-O-C4-NH-Boc) achieves a yield of 82.2% using p-toluenesulfonyl chloride, DMAP, and triethylamine in dichloromethane . This contrasts with the synthesis of some alternative linkers, such as certain PEG-tosylates, which can involve more complex oligomer purification steps or require harsher conditions that may lower overall yield and increase procurement costs . The high yield of this specific tosylation protocol directly translates to a lower cost per gram for the end-user and ensures a reliable, scalable supply for larger research projects.

PROTAC Synthesis Tosylation Reaction Linker Preparation

Solubility Profile in DMSO: Enables High-Concentration Stock Solutions for In Vitro Assays

For reliable in vitro PROTAC studies, the linker's solubility in DMSO is a key practical consideration for preparing stock solutions. Tos-O-C4-NH-Boc exhibits a reported DMSO solubility of 80 mg/mL (232.94 mM) [1]. This is a quantifiable advantage when compared to other PROTAC linkers with limited solubility. For instance, while Tos-O-C4-NH-Boc provides a clear solution at 80 mg/mL in DMSO, some PEG-based linkers may require additional sonication or heating to achieve comparable concentrations, or may have lower maximum solubility, which can limit the range of achievable concentrations in subsequent conjugation steps . The high solubility in DMSO facilitates the preparation of concentrated stock solutions, minimizing the volume of DMSO introduced into cellular assays and reducing potential vehicle-related toxicity.

PROTAC Formulation DMSO Solubility In Vitro Assay

Tos-O-C4-NH-Boc: Recommended Research Applications Based on Verified Performance Data


Synthesis of BSJ-03-204 and Related CDK4/6 Degraders

This is the primary, validated application for Tos-O-C4-NH-Boc. The compound serves as the essential linker for constructing the potent and selective CDK4/6 PROTAC degrader, BSJ-03-204 . Researchers aiming to reproduce, optimize, or use BSJ-03-204 as a positive control or tool compound in their protein degradation studies should procure this specific linker to ensure the final PROTAC matches the published structure and activity profile (IC50: 26.9 nM for CDK4/D1) .

Systematic Linker Length Optimization Studies for Alkyl Spacer PROTACs

When designing a new PROTAC for a novel target protein, a systematic approach often involves testing a panel of linkers with varying spacer lengths and compositions. Tos-O-C4-NH-Boc provides a precise, rigid four-carbon alkyl spacer . It serves as a critical data point in a structure-activity relationship (SAR) study when compared to shorter (e.g., C2 or C3) or longer (e.g., C5 or C6) alkyl linkers, or more flexible PEG-based linkers. This allows researchers to map the optimal distance for ternary complex formation, and the high DMSO solubility (80 mg/mL) facilitates the parallel synthesis of a linker library .

Conjugation of Cereblon E3 Ligase Ligands to Target Protein Ligands via Amine Chemistry

The Boc-protected amine and tosyl leaving group on Tos-O-C4-NH-Boc provide a highly orthogonal and reliable synthetic handle for sequential conjugation . The Boc group can be readily removed under mild acidic conditions to reveal a free amine for amide bond formation with a carboxylic acid-containing target protein ligand. The tosylate group serves as an excellent leaving group for nucleophilic substitution by an amine or alcohol on an E3 ligase ligand (e.g., a functionalized thalidomide analog). This standard chemistry, combined with the linker's high-yielding synthesis (82.2%), makes it a robust choice for any PROTAC project employing Cereblon-based E3 ligase ligands .

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